Sebacic acid

Dermatology In Vitro Pharmacology Cell Proliferation Assay

Procure sebacic acid for its unmatched C10 backbone, which delivers essential low-temperature flexibility, hydrophobicity, and >250°C dropping point in complex calcium greases—performance unattainable with shorter-chain adipic or azelaic acid. This bio-based monomer drives 2.5-fold faster biodegradation of polyesters for predictable drug delivery scaffolds and matches PBAT mechanicals in PBSeT copolyesters while accelerating degradation. In dermatological R&D, it exhibits 2-fold and 5-fold greater keratinocyte inhibition potency than azelaic and adipic acid, respectively. Source ≥98% purity for differentiated, high-performance product development.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 26776-29-4
Cat. No. B1670063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSebacic acid
CAS26776-29-4
Synonymssebacic acid
sebacic acid, aluminum salt
sebacic acid, monocadmium salt
sebacic acid, sodium salt
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)O)CCCC(=O)O
InChIInChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)
InChIKeyCXMXRPHRNRROMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
1.0 mg/mL
Solubility in water, g/100ml: 0.1 (poor)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sebacic Acid (CAS 111-20-6) Procurement Guide: Properties and Industrial Role


Sebacic acid (CAS 111-20-6) is a naturally occurring, straight-chain saturated dicarboxylic acid (C10) with the formula C₁₀H₁₈O₄ . It is a white crystalline powder with a melting point of 131-134 °C and is primarily derived from castor oil, making it a key renewable platform chemical . Its 10-carbon aliphatic chain imparts unique properties of hydrophobicity and flexibility to its derivatives, distinguishing it from shorter-chain diacids like adipic acid (C6) and azelaic acid (C9) [1]. This monomer is critical in the synthesis of high-performance polyamides (Nylon 6,10), cold-resistant plasticizers, biodegradable polyesters, and specialty lubricants.

Why Sebacic Acid Cannot Be Substituted by Shorter-Chain Diacids in Performance Applications


Direct substitution of sebacic acid with shorter-chain analogs like adipic acid (C6) or azelaic acid (C9) leads to a quantifiable loss of key performance attributes. The extended 10-carbon aliphatic chain of sebacic acid imparts greater chain flexibility and hydrophobicity to its derived polymers and esters [1]. This molecular architecture directly translates to lower glass transition temperatures, enhanced low-temperature flexibility in plasticizers, reduced moisture absorption in polyamides, and a different degradation profile in biodegradable polyesters [2]. The evidence below demonstrates that these are not marginal differences but are of a magnitude that critically impacts material selection for specific industrial and biomedical applications, where the performance of a shorter-chain analog would be substandard or non-functional.

Quantitative Differentiation of Sebacic Acid Against Key Analogs: A Data-Driven Guide


Sebacic Acid vs. Adipic and Azelaic Acids: Antiproliferative Potency in Keratinocytes

Sebacic acid demonstrates significantly higher potency in inhibiting keratinocyte proliferation compared to shorter-chain dicarboxylic acids. In a direct comparative in vitro study, the concentration required for 50% inhibition of 3H-thymidine incorporation (a measure of DNA synthesis) in neonatal mouse keratinocyte cultures was lowest for sebacic acid [1].

Dermatology In Vitro Pharmacology Cell Proliferation Assay

Polymer Degradation: Mass Loss of Sebacic Acid-Based Polyesters vs. Polycaprolactone (PCL)

Polyesters synthesized from sebacic acid exhibit an accelerated degradation profile compared to polycaprolactone (PCL), a common biodegradable polymer. A direct comparison of in vitro hydrolytic degradation showed a significantly higher mass loss for sebacic acid-derived polymers under identical conditions [1].

Biomaterials Biodegradable Polymers Hydrolytic Degradation

Thermal Stability in Lubricants: Dropping Point of Calcium Complex Greases

Sebacic acid is a highly effective complexing agent for enhancing the high-temperature performance of calcium-based lubricating greases. A study comparing simple calcium grease to complex greases formed with sebacic and adipic acid demonstrated a dramatic increase in the dropping point, a critical metric of thermal stability [1].

Tribology Lubricant Formulation Thermal Analysis

Cold Resistance of Plasticized PVC: Brittleness Temperature of DOS vs. DOA

The di(2-ethylhexyl) ester of sebacic acid (DOS) imparts superior low-temperature flexibility to PVC compared to its adipic acid analog (DOA). While both plasticizers enable brittleness temperatures below -50 °C, experimental data indicates DOA/PVC systems exhibit better overall cold resistance and stability [1].

Polymer Additives Plasticizers Low-Temperature Properties

Kinetics of Enzymatic Polymerization: Rate Constants and Molecular Weight Outcomes

The enzymatic polycondensation of sebacic acid with glycerol is highly sensitive to solvent choice, allowing for tunable reaction kinetics and final polymer properties. A mechanistic study determined the rate constants for the primary esterification step and identified a rate-limiting acyl migration step that governs polymer branching and molecular weight [1].

Green Chemistry Enzymatic Catalysis Polymer Synthesis

Corrosion Inhibition on Carbon Steel: Relative Efficiency Ranking of Dicarboxylates

The corrosion inhibition efficiency of straight-chain dicarboxylates on carbon steel follows a non-linear trend with chain length. In a comparative study, sebacic acid (C10) demonstrated intermediate performance, being more effective than shorter-chain acids like adipic acid (C6) but less effective than azelaic acid (C9) [1].

Corrosion Science Green Inhibitors Electrochemistry

Optimized Application Scenarios for Sebacic Acid Based on Quantitative Evidence


Formulation of High-Dropping-Point Calcium Complex Greases for Extreme Temperature Applications

Sebacic acid is the preferred complexing agent for formulating calcium complex greases where a dropping point exceeding 250°C is required. As evidenced by a >100°C increase over simple calcium greases [1], this thermal stability is essential for lubricants in high-temperature industrial processes such as steel rolling, glass manufacturing, and high-speed automotive bearings. Procurement of sebacic acid for this application is justified over alternatives like adipic acid when maximum thermal endurance is the primary specification.

Synthesis of Biodegradable Polyesters with Accelerated Hydrolytic Degradation Kinetics

For biomedical applications such as short-term drug delivery matrices or tissue engineering scaffolds that require complete resorption within weeks to months, sebacic acid-based polyesters offer a clear advantage. A direct comparison shows a ~5% mass loss over 12 weeks for poly(ethylene sebacate) versus only ~2% for PCL under identical in vitro conditions [1]. This 2.5-fold faster degradation rate makes sebacic acid the superior monomer choice when designing devices with a predictable and relatively rapid bioerosion profile.

Synthesis of Poly(butylene sebacate-co-terephthalate) (PBSeT) as a Bio-Based Alternative to PBAT

Sebacic acid is a critical bio-based monomer for synthesizing PBSeT copolyesters, which are designed as sustainable alternatives to poly(butylene adipate-co-terephthalate) (PBAT). Quantitative data shows that at 45 mol% sebacic acid content, PBSe45T exhibits comparable mechanical properties to PBAT (31 MPa tensile strength, 766% elongation) but with accelerated degradation [1]. This makes sebacic acid a key procurement item for manufacturers aiming to produce flexible packaging materials that match the performance of conventional options while offering improved end-of-life biodegradability.

Development of Potent Topical Formulations for Hyperproliferative Skin Disorders

In dermatological research and pharmaceutical development, sebacic acid is a more potent active ingredient than its shorter-chain analogs. In vitro data demonstrates it achieves 50% inhibition of keratinocyte proliferation at a concentration of 10 mmol/L, which is 2-fold and 5-fold more potent than azelaic acid (20 mmol/L) and adipic acid (50 mmol/L), respectively [1]. This higher potency allows for lower-dose topical formulations, potentially reducing the risk of skin irritation and improving patient compliance, making sebacic acid a prioritized compound for further investigation and procurement in this field.

Technical Documentation Hub

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